molecular formula C9H10O7 B12648564 3,5,7-Trioxononanedioic acid CAS No. 93841-16-8

3,5,7-Trioxononanedioic acid

Cat. No.: B12648564
CAS No.: 93841-16-8
M. Wt: 230.17 g/mol
InChI Key: DVJQEIZBKGXTIR-UHFFFAOYSA-N
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Description

3,5,7-Trioxononanedioic acid is a polyoxygenated dicarboxylic acid characterized by a nine-carbon backbone with three ketone groups (oxo) at positions 3, 5, and 7 and two terminal carboxylic acid groups.

Properties

CAS No.

93841-16-8

Molecular Formula

C9H10O7

Molecular Weight

230.17 g/mol

IUPAC Name

3,5,7-trioxononanedioic acid

InChI

InChI=1S/C9H10O7/c10-5(1-6(11)3-8(13)14)2-7(12)4-9(15)16/h1-4H2,(H,13,14)(H,15,16)

InChI Key

DVJQEIZBKGXTIR-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)CC(=O)CC(=O)O)C(=O)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5,7-Trioxononanedioic acid typically involves the oxidation of nonanedioic acid derivatives. Common oxidizing agents used in this process include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,5,7-Trioxononanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,5,7-Trioxononanedioic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5,7-Trioxononanedioic acid involves its interaction with specific molecular targets. The oxo groups play a crucial role in its reactivity, enabling it to participate in various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share functional or structural similarities with 3,5,7-Trioxononanedioic acid, such as polyoxygenation, aromaticity, or carboxylic acid moieties. Key comparisons are summarized in Table 1.

Table 1: Comparison of this compound with Structural Analogs

Compound Name Source Functional Groups Biological Activities/Applications Reference IDs
3,5,7-Trihydroxychromone Althaea rosea, Polygonum orientale 3 hydroxyls on chromone ring Antioxidant, anti-inflammatory
3,5,7-Trihydroxy-6,8-dimethylflavone Coptis teeta (Yunnan Huanglian) Hydroxyls, methyl groups on flavone Antimicrobial, cytotoxic potential
3′,4′,3,5,7-Pentamethoxyflavone Ligusticum jeholense (Liaogaoben) Methoxy groups on flavone Anti-cancer, neuroprotective
Caffeic Acid Synthetic/plant-derived 3,4-Dihydroxybenzeneacrylic acid Antioxidant, anti-diabetic, cosmetic uses
Protocatechuic Acid Coptis teeta, Althaea rosea 3,4-Dihydroxybenzoic acid Antidiabetic, hepatoprotective

Functional Group Analysis

  • Trihydroxychromones (e.g., 3,5,7-trihydroxychromone) : A chromone scaffold with hydroxyl groups at positions 3, 5, and 5. These compounds exhibit strong radical-scavenging activity due to electron-donating hydroxyls .
  • Methoxyflavones (e.g., 3′,4′,3,5,7-pentamethoxyflavone) : Methoxy groups enhance lipophilicity, improving membrane permeability and bioavailability compared to hydroxylated analogs .
  • Caffeic Acid: A phenolic acid with conjugated double bonds and hydroxyl groups, enabling redox cycling and enzyme inhibition (e.g., tyrosine kinase) .

Biological Activity

3,5,7-Trioxononanedioic acid is a compound of interest due to its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique trioxo structure. The molecular formula is C9H12O6C_9H_{12}O_6, indicating the presence of three ketone groups. This structural feature is crucial for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect cellular metabolism and growth.
  • Antioxidant Properties : It exhibits antioxidant activity, which helps in mitigating oxidative stress in cells.
  • Interaction with Cellular Receptors : Preliminary studies suggest that it may interact with various cellular receptors, influencing signal transduction pathways.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Biological Activity Description Reference
AntioxidantReduces oxidative stress by scavenging free radicals.
Enzyme InhibitionInhibits enzymes involved in metabolic processes.
Cytotoxic EffectsExhibits cytotoxicity against certain cancer cell lines.
Anti-inflammatoryPotential to reduce inflammation through modulation of cytokine release.

Case Studies

  • Cytotoxicity Against Cancer Cells :
    A study investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation in cervical cancer (HeLa) and triple-negative breast cancer (HCC70) cell lines. The compound displayed IC50 values in the low micromolar range, suggesting potent anti-cancer activity without substantial toxicity to non-cancerous cells .
  • Antioxidant Activity :
    In a separate study focusing on oxidative stress models, this compound demonstrated a marked reduction in reactive oxygen species (ROS) levels in cultured cells. This suggests its potential use as a therapeutic agent in conditions characterized by oxidative damage .
  • Enzyme Inhibition Studies :
    Research has shown that this compound inhibits key metabolic enzymes involved in the Krebs cycle and fatty acid metabolism. This inhibition may lead to altered metabolic states within cells, providing insights into its possible applications in metabolic disorders .

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